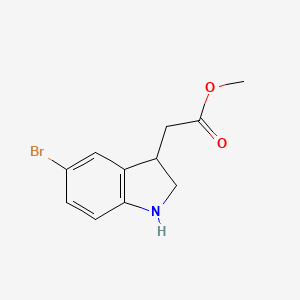

Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5,7,13H,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZFVCMDBABCND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CNC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate typically involves the bromination of an indole derivative followed by esterification. One common method includes the bromination of 2,3-dihydro-1H-indole-3-acetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting brominated intermediate is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for bromination and esterification processes, which enhance reaction efficiency and product yield. Additionally, industrial methods may employ more environmentally friendly solvents and catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent indole derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of the parent indole derivative.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is an organic compound with an indole structure and a bromine atom at the 5-position of the indole ring. It has applications in medicinal chemistry and organic synthesis due to its structural features. The bromine atom enhances its reactivity, making it a valuable intermediate in various syntheses.

Scientific Research Applications

This compound is a building block for synthesizing complex pharmaceutical compounds and can serve as a scaffold for developing novel drugs. Researchers explore structural modifications to create derivatives with improved pharmacological properties. The indole moiety is a common pharmacophore found in many drugs, including antipsychotics, anti-inflammatory agents, and anticancer compounds.

Synthesis The compound can be synthesized using methods such as the Fischer indole synthesis or the Vilsmeier–Haack reaction.

Structural Modifications Functional groups can be introduced to the indole ring, the ester group can be altered, or the bromine substituent can be modified. These modifications impact the compound’s bioactivity and pharmacokinetics.

Biological Activity Synthesized derivatives are evaluated for their biological activity through receptor binding studies, enzyme inhibition assays, and cell-based assays.

Structure-Activity Relationship (SAR) By systematically modifying the compound, scientists establish SAR trends, guiding further optimization.

Lead Compounds Some derivatives may exhibit activity against specific targets (e.g., kinases, GPCRs) and can be further developed into potential drugs.

Applications Table

| Application | Description |

|---|---|

| Medicinal Chemistry | Building block for synthesizing pharmaceutical compounds |

| Organic Synthesis | Intermediate in synthesizing organic compounds |

| Drug Development | Scaffold for developing novel drugs; structural modifications can lead to derivatives with improved pharmacological properties |

| Biological Activity Evaluation | Used in receptor binding studies, enzyme inhibition assays, and cell-based assays to evaluate synthesized derivatives |

| SAR Studies | Used to systematically modify the compound to establish structure-activity relationship trends, which helps guide further optimization |

| Development of Lead Compounds | Derivatives showing activity against specific targets (e.g., kinases, GPCRs) can be further developed into potential drugs |

Compounds with Structural Similarities

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(1H-indol-3-yl)acetate | Indole ring without bromine | Simpler structure; lacks halogen reactivity |

| Methyl 2-(5-hydroxyindol-3-yl)acetate | Hydroxyl group at position 5 | Enhanced solubility and potential for hydrogen bonding |

| Methyl 2-(5-bromoindole) | Indole ring with a bromine substituent | More reactive due to the absence of dihydro structure |

| Methyl 2-(5-nitroindole) | Nitro group at position 5 | Potentially higher bioactivity due to electron-withdrawing effects |

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its biological activity. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Halogenated Indole Derivatives

The bromine atom at the 5-position distinguishes this compound from other halogenated analogs. Key comparisons include:

Ester vs. Acid Derivatives

The methyl ester group in the target compound contrasts with free carboxylic acid analogs (e.g., 2-(5-Bromo-1H-indol-3-yl)acetic acid, CAS 40432-84-6) .

- Synthetic Utility: Esters are often intermediates in prodrug design, as seen in ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate (CAS 1312453-67-0) .

Saturation and Oxidation State Variations

Dihydroindole vs. Aromatic Indole

- Oxidation State: The 2-oxo derivative (C₁₁H₁₁NO₃) introduces a ketone, which may participate in hydrogen bonding or redox reactions .

Functional Group Additions

Amino and Hydroxy Derivatives

- Amino Derivatives: The amino group in ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate (CAS 1312453-67-0) could mimic natural amino acids, enabling enzyme inhibition or substrate analog design .

- Hydroxy/Oxo Derivatives: Compounds like methyl 2-(3,5-dihydroxy-2-oxo-1H-indol-3-yl)acetate (CAS 57061-18-4) may act as antioxidants or chelators due to phenolic and ketone moieties .

Biological Activity

Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a valuable scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Below, we explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves bromination of an indole derivative followed by esterification. Common methods include:

- Bromination : Using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane.

- Esterification : The brominated intermediate is then reacted with methanol in the presence of an acid catalyst like sulfuric acid.

This compound's structure includes a bromine atom at the 5-position of the indole ring, which enhances its reactivity and biological activity compared to other halogenated indoles.

Biological Activity

This compound exhibits a range of biological activities, including:

-

Anticancer Activity :

- Indole derivatives are known for their anticancer properties. Research indicates that compounds related to this structure can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, derivatives have shown IC50 values ranging from 2.43 to 14.65 μM against these cell lines .

- The compound's mechanism may involve microtubule destabilization, leading to apoptosis in cancer cells .

-

Antimicrobial and Antiviral Properties :

- Indole derivatives have been reported to possess antimicrobial and antiviral activities. This compound has shown effectiveness against various pathogens, including bacteria and viruses .

- Specific studies have highlighted its potential as an antiviral agent against hepatitis C virus (HCV), indicating a promising avenue for further research .

-

Anti-inflammatory Effects :

- The compound has also been evaluated for anti-inflammatory properties, which are common among many indole derivatives. These effects could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors involved in cancer proliferation and inflammation.

- Enzyme Inhibition : It has been shown to inhibit enzymes critical for tumor growth and viral replication.

These interactions lead to significant changes in cellular processes, promoting apoptosis in cancer cells and inhibiting pathogen growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the indole ring or ester group can significantly impact its pharmacological properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(1H-indol-3-yl)acetate | Indole ring without bromine | Simpler structure; lacks halogen reactivity |

| Methyl 2-(5-hydroxyindol-3-yl)acetate | Hydroxyl group at position 5 | Enhanced solubility; potential for hydrogen bonding |

| Methyl 2-(5-nitroindole) | Nitro group at position 5 | Higher bioactivity due to electron-withdrawing effects |

Case Studies

Recent studies have highlighted the promising nature of this compound derivatives:

- Antitumor Activity : A study focused on derivatives exhibiting selective cytotoxicity against breast cancer cells showed significant growth inhibition compared to non-cancerous cells .

- Microtubule Destabilization : Compounds derived from this scaffold were identified as effective microtubule-destabilizing agents, which are crucial for cancer treatment strategies targeting cell division .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate?

Answer:

A common approach involves bromination of precursor indole derivatives followed by esterification. For example, similar compounds (e.g., ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate) are synthesized via acid-catalyzed cyclization of substituted indole intermediates, with bromine introduced at the 5-position using N-bromosuccinimide (NBS) under controlled conditions . Post-synthetic esterification with methyl groups can be achieved via reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) . Purity is typically verified by HPLC (≥98%) and NMR .

Basic: How is the structural integrity of this compound confirmed in academic research?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, analogous indole derivatives (e.g., ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate) are crystallized in orthorhombic systems, with bond lengths and angles validated against density functional theory (DFT) calculations . Additional characterization includes FT-IR (C=O stretch at ~1730 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Basic: What safety protocols are critical when handling this compound?

Answer:

While specific SDS data for this compound is limited, analogous brominated indoles (e.g., 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate) require:

- PPE: Nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine powders.

- Storage: In amber vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

Advanced: How can researchers resolve contradictions in reaction yields during bromination?

Answer:

Discrepancies in bromination efficiency (e.g., 60–85% yields) may arise from competing side reactions (e.g., di-bromination or ring oxidation). Mitigation strategies include:

- Kinetic control: Lower reaction temperatures (0–5°C) and stoichiometric NBS to limit over-bromination .

- In situ monitoring: Use TLC or inline UV-Vis spectroscopy to track reaction progress .

- Post-reaction purification: Column chromatography (silica gel, hexane/EtOAc gradient) to isolate the mono-brominated product .

Advanced: What computational methods are suitable for predicting the reactivity of this compound?

Answer:

Density functional theory (DFT) at the B3LYP/6-31G(d) level can model electrophilic substitution patterns at the indole ring. For example, Fukui indices identify the 5-position as the most nucleophilic site, aligning with experimental bromination outcomes . Molecular docking (AutoDock Vina) may predict binding affinities for biological targets, though experimental validation is required .

Advanced: How can solubility challenges in aqueous assays be addressed?

Answer:

The compound’s low water solubility (logP ~2.8 predicted) necessitates co-solvents. Recommended protocols:

- DMSO stock solutions: Prepare 10 mM stocks, diluted to ≤0.1% in assay buffers to avoid cytotoxicity.

- Micellar systems: Use 0.1% Tween-80 or β-cyclodextrin to enhance dispersion .

Advanced: What analytical techniques are optimal for identifying synthetic by-products?

Answer:

- LC-MS/MS: Detects trace impurities (e.g., di-brominated analogs or ester hydrolysis products) with a limit of detection (LOD) <0.1%.

- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex mixtures, such as regioisomeric by-products .

Advanced: How can researchers optimize reaction conditions for scale-up synthesis?

Answer:

- DoE (Design of Experiments): Screen parameters (temperature, catalyst loading, solvent) to maximize yield. For example, using acetic acid as a solvent improves cyclization efficiency compared to DMF .

- Flow chemistry: Continuous flow reactors enhance heat/mass transfer, reducing side reactions during bromination .

Advanced: What strategies validate the compound’s stability under long-term storage?

Answer:

- Forced degradation studies: Expose the compound to heat (40°C), light (UV 254 nm), and humidity (75% RH) for 4 weeks. Monitor decomposition via HPLC .

- LC-QTOF-MS: Identifies degradation products (e.g., demethylation or oxidation at the indole ring) .

Advanced: How can structural analogs guide SAR (Structure-Activity Relationship) studies?

Answer:

Compare methyl ester derivatives (e.g., Methyl 2-(5-chloro-1-methyl-2-oxoindol-3-ylidene)acetate) to assess:

- Electron-withdrawing effects: Bromine vs. chlorine at C5 on π-π stacking interactions.

- Steric hindrance: Methyl vs. ethyl esters on target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.